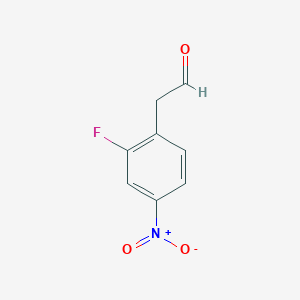
2-(2-fluoro-4-nitrophenyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluoro-4-nitrophenyl)acetaldehyde is an organic compound characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, with an acetaldehyde group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluoro-4-nitrophenyl)acetaldehyde typically involves the introduction of the fluorine and nitro groups onto a phenyl ring, followed by the addition of an acetaldehyde group. One common method is the nitration of 2-fluorobenzene to introduce the nitro group, followed by formylation to attach the acetaldehyde group. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and formylation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluoro-4-nitrophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.
Major Products Formed
Oxidation: (2-Fluoro-4-nitrophenyl)acetic acid.
Reduction: (2-Fluoro-4-aminophenyl)acetaldehyde.
Substitution: Various substituted phenylacetaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-fluoro-4-nitrophenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-fluoro-4-nitrophenyl)acetaldehyde involves its interaction with various molecular targets. The presence of the fluorine and nitro groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The acetaldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with target molecules and potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
(2-Fluoro-4-nitrophenyl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
(2-Fluoro-4-aminophenyl)acetaldehyde: Similar structure but with an amine group instead of a nitro group.
(2-Chloro-4-nitrophenyl)acetaldehyde: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
2-(2-fluoro-4-nitrophenyl)acetaldehyde is unique due to the combination of the fluorine and nitro groups, which can significantly influence its chemical reactivity and potential applications. The presence of the acetaldehyde group also provides additional versatility in chemical synthesis and biological interactions.
Properties
CAS No. |
1160623-39-1 |
|---|---|
Molecular Formula |
C8H6FNO3 |
Molecular Weight |
183.14 g/mol |
IUPAC Name |
2-(2-fluoro-4-nitrophenyl)acetaldehyde |
InChI |
InChI=1S/C8H6FNO3/c9-8-5-7(10(12)13)2-1-6(8)3-4-11/h1-2,4-5H,3H2 |
InChI Key |
LZKNKPAAARBNAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


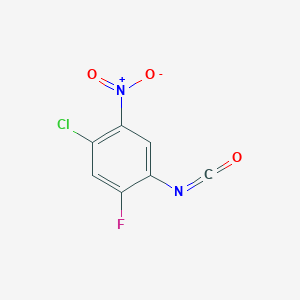
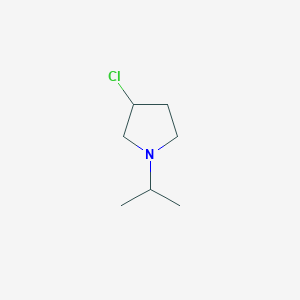
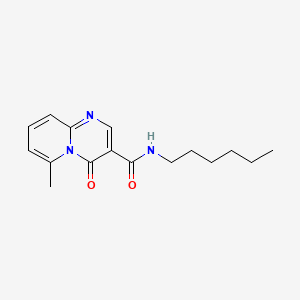
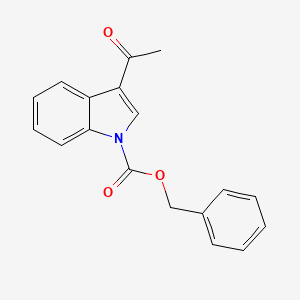

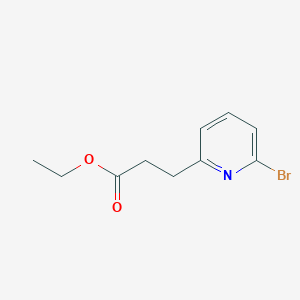
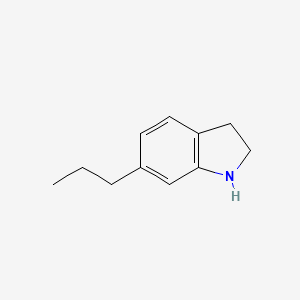
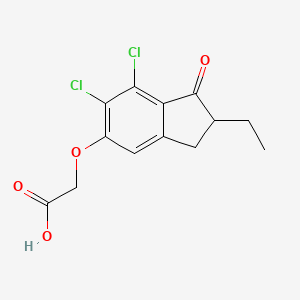
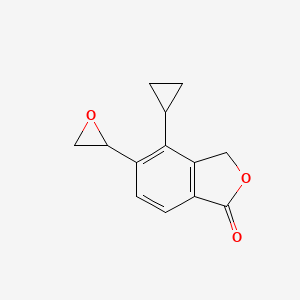
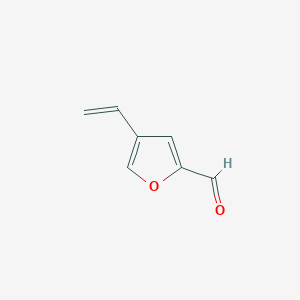
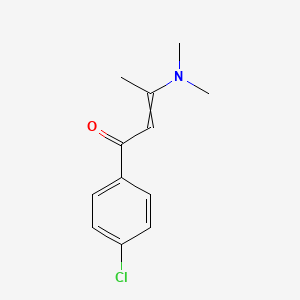
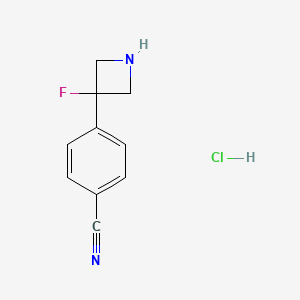
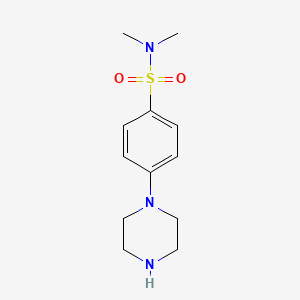
![N-[6-(3-phenylpropoxy)hexyl]benzenemethanamine hydrobromide](/img/structure/B8600237.png)
